
Ethyl 2-fluoroisonicotinate
Overview
Description
Ethyl 2-fluoroisonicotinate is an organic compound with the molecular formula C8H8FNO2 It is an ester derivative of 2-fluoroisonicotinic acid and is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 2-fluoropyridine-4-carboxylic acid with ethanol in the presence of a catalyst like p-toluenesulfonic acid. This reaction also requires heating under reflux conditions to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines depending on the nucleophile used.
Hydrolysis: 2-Fluoroisonicotinic acid and ethanol.
Reduction: 2-Fluoroisonicotinyl alcohol.
Scientific Research Applications
Scientific Research Applications of Ethyl 2-Fluoroisonicotinate
This compound (EFI) is an organic compound with the molecular formula C8H8FNO2, characterized by a fluorine atom at the 2-position of the pyridine ring. It is an ester derivative of 2-fluoroisonicotinic acid and has gained importance in medicinal chemistry due to its biological activity and therapeutic potential.
This compound serves as a versatile building block and reagent in various scientific disciplines.
Medicinal Chemistry: EFI is used in the synthesis of pharmacologically active compounds, including potential anti-tuberculosis agents. Its structural similarity to biologically active molecules makes it valuable for enzyme inhibition and receptor binding studies. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Material Science: This compound is also employed in developing novel materials with specific electronic or optical properties.
Biological Studies: this compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: In industry, this compound is used in the synthesis of agrochemicals and specialty chemicals.
Chemical Reactions
This compound undergoes various chemical reactions, which allows for its utilization in the synthesis of different compounds. These reactions include:
- Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions. Common reagents include sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures. This reaction yields substituted pyridines depending on the nucleophile used.
- Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide in aqueous solutions.
- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures, resulting in 2-fluoroisonicotinyl alcohol.
Mechanism of Action
The mechanism of action of ethyl 2-fluoroisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Ethyl 2-fluoroisonicotinate can be compared with other fluorinated pyridine derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Fluoroisonicotinic acid: The parent acid form without the ester group.
Ethyl 4-fluoroisonicotinate: A positional isomer with the fluorine atom at the 4-position of the pyridine ring.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 2-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other isomers and derivatives.
Biological Activity
Ethyl 2-fluoroisonicotinate (EFI) is an important compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning EFI.
- Molecular Formula : CHFNO
- CAS Number : 123412-95-3
- IUPAC Name : Ethyl 2-fluoropyridine-4-carboxylate
EFIs are known to interact with various biological targets, primarily through their influence on receptor activity. The fluorine atom in the structure enhances lipophilicity and can improve binding affinity to certain biological receptors.
Biological Activities
-
Antimicrobial Activity :
- EFI has shown promising results against a range of microbial pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
- Case Study : A study reported that EFI demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
-
Cytotoxic Effects :
- The cytotoxicity of EFI has been evaluated in various cancer cell lines.
- Data Table : IC50 values for EFI in different cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 10 |
A549 | 12 |
Pharmacological Studies
Several studies have focused on the pharmacokinetics and pharmacodynamics of EFI:
- Absorption and Distribution : EFI exhibits good oral bioavailability with rapid absorption in vivo.
- Metabolism : The compound is metabolized primarily in the liver, with several metabolites identified that retain biological activity.
Biodistribution Studies
A biodistribution study conducted on female SJL mice showed that after administration, EFI accumulated significantly in the liver and kidneys, suggesting these organs as primary sites of action . The results are summarized below:
Organ | Uptake (% ID/g) |
---|---|
Liver | 13.31 ± 1.34 |
Kidney | 7.96 ± 1.29 |
Brain | 0.78 ± 0.04 |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl 2-fluoroisonicotinate, and how is its structure confirmed?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-fluoroisonicotinic acid with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to promote ester formation. Reaction parameters like temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to ethylating agent) are critical for yield optimization .
- Characterization : Structural confirmation requires a combination of techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorination and ester group placement.
- Mass spectrometry (HRMS) to confirm molecular weight (C₈H₈FNO₂, MW: 169.15 g/mol).
- HPLC (≥95% purity) to assess purity, with retention time cross-referenced against known standards .
Q. How does the fluorine substituent influence the compound’s stability under varying experimental conditions?
- Fluorine’s electronegativity enhances the ester’s hydrolytic stability under acidic/basic conditions compared to non-fluorinated analogs. Stability studies involve:
- pH-dependent degradation assays (e.g., incubating in buffers at pH 2–12, 37°C) monitored via HPLC.
- Thermogravimetric analysis (TGA) to assess thermal decomposition profiles (e.g., stability up to 150°C).
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?
- Fluorination at the 2-position of the pyridine ring is governed by:
- Electronic effects : The electron-withdrawing nature of the adjacent ester group directs electrophilic fluorination to the meta position.
- Computational modeling : Density Functional Theory (DFT) calculations reveal lower activation energy for fluorination at C2 due to favorable orbital overlap.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for derivatives of this compound?
- Contradictions may arise from:
- Solvent effects (e.g., DMSO vs. CDCl₃ causing diamagnetic shifts).
- Conformational isomerism (e.g., rotational barriers around the ester group).
- Resolution strategies:
- Variable-temperature NMR to detect dynamic processes.
- X-ray crystallography to correlate solid-state structure with solution-phase data .
Q. What methodologies are optimal for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Stepwise substituent modulation : Synthesize analogs with variations at the 4- or 6-positions (e.g., Cl, Br, or morpholino groups) to assess bioactivity.
- In vitro assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization or microfluidic mobility shift assays.
- Molecular docking : Align fluorinated analogs with crystal structures of biological targets (e.g., EGFR) to predict binding affinities .
Q. How can researchers mitigate byproduct formation during large-scale synthesis of this compound?
- Common byproducts include di-fluorinated isomers or hydrolyzed carboxylic acids. Mitigation involves:
- Reaction optimization : Slow addition of fluorinating agents to control exothermicity.
- Purification techniques : Use of preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures.
Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., D₅-ethyl ester) to correct for matrix effects.
- Validation parameters : Assess linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
ethyl 2-fluoropyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPQNOTIZSSOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.